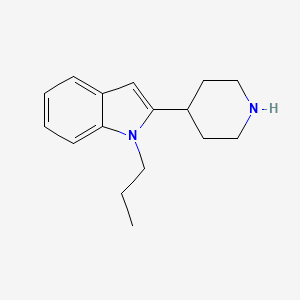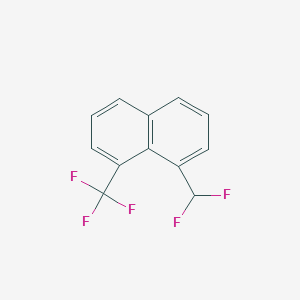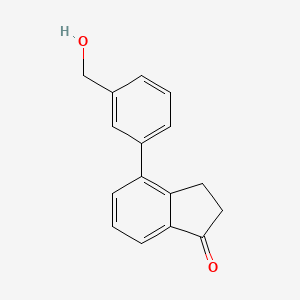
4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a dihydroindenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the phenyl ring with a hydroxymethyl group, followed by its attachment to the dihydroindenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the dihydroindenone moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(Carboxy)phenyl)-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dihydroindenone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Methoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
- 4-(3-(Ethoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
- 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-2-one
Uniqueness
4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule in both research and industrial applications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O2/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16(15)18/h1-6,9,17H,7-8,10H2 |
InChI Key |
WARGNPIDJFGYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC(=C21)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


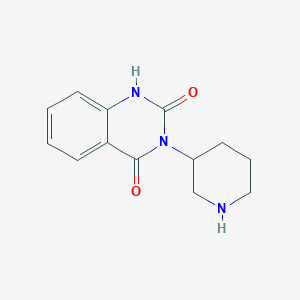

![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)


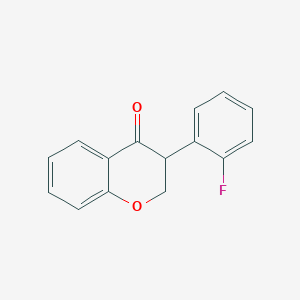
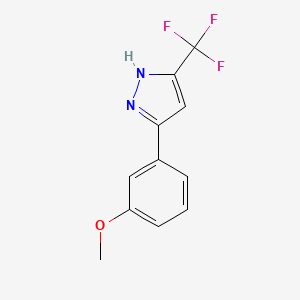
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
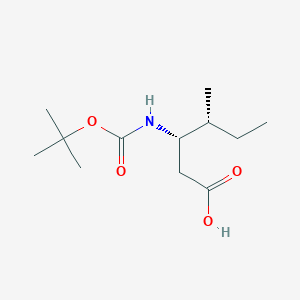

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
